molecular formula C15H14F5NO B2496792 1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane CAS No. 2137582-70-6

1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane

Cat. No.: B2496792
CAS No.: 2137582-70-6
M. Wt: 319.275
InChI Key: TWSJWZPFEVUMKX-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[25]octane is a synthetic organic compound characterized by the presence of fluorine atoms and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the spirocyclic core. The introduction of the difluoro and trifluoromethyl groups is achieved through specific fluorination reactions. Common reagents used in these reactions include difluoromethylating agents and trifluoromethylating agents. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure contributes to the compound’s stability and unique binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2The combination of these groups with the spirocyclic structure provides a distinct set of properties not found in similar compounds .

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F5NO/c16-14(17)9-13(14)5-7-21(8-6-13)12(22)10-1-3-11(4-2-10)15(18,19)20/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSJWZPFEVUMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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